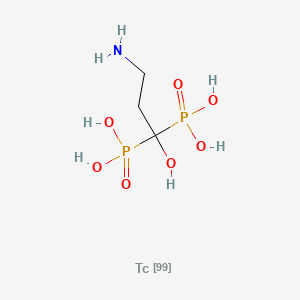

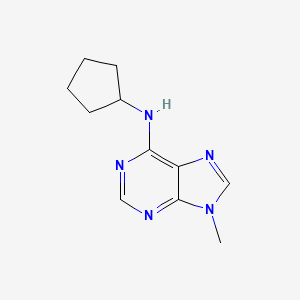

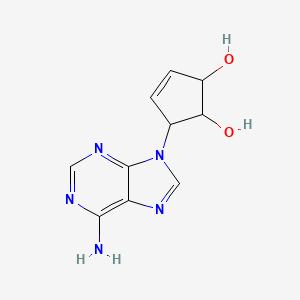

![molecular formula C7H9N3O2 B1204513 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 495-77-2](/img/structure/B1204513.png)

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

概要

説明

(S)-Spinacine, also known as spinacine, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) (S)-Spinacine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, (S)-spinacine is primarily located in the cytoplasm. Outside of the human body, (S)-spinacine can be found in beverages, crustaceans, green vegetables, and tea. This makes (S)-spinacine a potential biomarker for the consumption of these food products.

科学的研究の応用

Synthesis and Derivative Formation

New derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, also known as spinacine, have been synthesized. These derivatives include amide, ester, 5-alkyl and acyl, and regiospecific N-im-alkyl and aralkyl derivatives. Their synthesis involves the Pictet-Spengler reaction of N-im-substituted histidines and includes cyclic hydantoin derivatives of spinacines (Klutchko et al., 1991).

Acid-Base Properties and Complexing Capacity

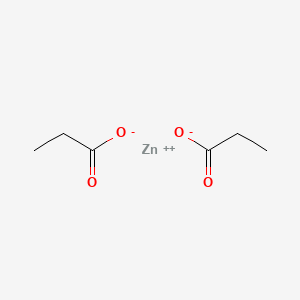

Spinacine's acid-base properties and its capacity to form complexes with divalent metals have been studied. It behaves similarly to cyclic homologues of histamine and histidine in aqueous solutions. Spinacine forms complexes with nickel and copper, likely as (N,O)-chelates of glycine-type, with the proton of hydrogen-complexes probably bound to the tertiary nitrogen atom of the imidazole ring (Braibanti et al., 1973).

Structural Analysis and Molecular Synthesis

The molecular structures of spinacine and its derivatives have been analyzed through X-ray diffraction, revealing insights into their zwitterionic character and the interactions within their crystal structures. This includes studies of synthetic intermediates like Nπ-hydroxymethyl-spinacine and Nα-methyl-spinaceamine (Remelli et al., 1991).

Chemical Reactions and Transformations

The compound has been involved in various chemical reactions and transformations. For example, aromatization of tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acids using dimethyl sulfoxide leads to the formation of imidazo[4,5-c]pyridine derivatives through dehydrogenation and decarboxylation (Lomov et al., 2014).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is a structural element in certain biologically active compounds such as glucagon antagonists and angiotensin ii receptor antagonists . These antagonists are known to inhibit the action of glucagon and angiotensin II respectively, which play crucial roles in glucose metabolism and blood pressure regulation.

生化学分析

Biochemical Properties

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is known to interact with several enzymes, proteins, and other biomolecules. It can be inserted as a histidine replacement with a locked imidazole moiety, which helps elucidate the role of the lateral heterocycle in the activity of peptides . This compound’s interactions with enzymes and proteins are crucial for its role in biochemical reactions, such as enzyme inhibition or activation and binding interactions with biomolecules.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can act as an angiotensin II receptor antagonist, which impacts blood pressure regulation and other physiological processes . Additionally, its role as a glucagon antagonist can influence glucose metabolism and energy homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s unique structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways . For example, its role as an angiotensin II receptor antagonist involves binding to the receptor and preventing the activation of downstream signaling pathways that regulate blood pressure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. The stability of this compound is crucial for its effectiveness in biochemical reactions and therapeutic applications . Long-term studies may reveal potential degradation products and their impact on cellular functions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where a certain dosage is required to achieve the desired biochemical or physiological response . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role as an angiotensin II receptor antagonist and glucagon antagonist suggests its involvement in pathways related to blood pressure regulation and glucose metabolism. Understanding these pathways can provide insights into the compound’s therapeutic potential and its impact on overall metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and effectiveness in targeting specific biochemical pathways.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its role in various biochemical processes and its potential therapeutic applications.

特性

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFJXOFFQLPCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1N=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327078 | |

| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Spinacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

495-77-2, 59981-63-4 | |

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Spinacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 °C | |

| Record name | (S)-Spinacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

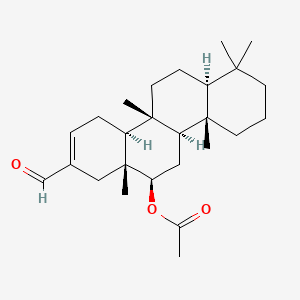

![5,7,7-Trimethyl-6-oxa-3-azabicyclo[3.2.2]nonane](/img/structure/B1204430.png)